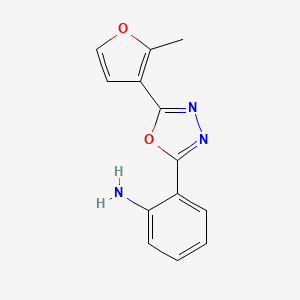

2-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline

Description

2-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 2-methylfuran-3-yl group and at the 2-position with an aniline moiety. The 1,3,4-oxadiazole ring contributes to aromatic stability and electron-withdrawing properties, while the methylfuran substituent introduces steric bulk and electron-rich characteristics. This structural combination makes the compound a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C13H11N3O2 |

|---|---|

Molecular Weight |

241.24 g/mol |

IUPAC Name |

2-[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]aniline |

InChI |

InChI=1S/C13H11N3O2/c1-8-9(6-7-17-8)12-15-16-13(18-12)10-4-2-3-5-11(10)14/h2-7H,14H2,1H3 |

InChI Key |

VBHHRTFIDPMZMK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CO1)C2=NN=C(O2)C3=CC=CC=C3N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline typically involves the cyclization of acyldithiocarbazate esters to form the oxadiazole ring. This can be achieved through oxidative cyclization of acylhydrazones or acylthiosemicarbazides. For example, the cyclization of substituted thiosemicarbazide in the presence of manganese(II) acetate results in the formation of the oxadiazole ring with the loss of hydrogen sulfide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthesis generally follows similar routes as those used in laboratory settings. The use of scalable and efficient synthetic methods, such as catalytic processes, is essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The aniline group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives .

Scientific Research Applications

Biological Activities

-

Anticancer Properties :

- Compounds derived from oxadiazoles have been extensively studied for their anticancer activities. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including glioblastoma . The mechanism often involves the induction of apoptosis and disruption of DNA synthesis in cancer cells.

- A study indicated that specific oxadiazole derivatives could inhibit tumor growth in vivo, suggesting their potential as therapeutic agents for cancer treatment .

-

Antimicrobial Activity :

- Oxadiazole derivatives have demonstrated antibacterial and antifungal properties. These compounds can act against a range of pathogens, making them candidates for developing new antimicrobial agents .

- The biological activity is often attributed to the ability of the oxadiazole ring to interact with microbial enzymes or cellular components.

- Anti-Diabetic Effects :

- Neuroprotective Effects :

Material Science Applications

- Fluorescent Materials :

- Polymers and Coatings :

Case Study 1: Anticancer Activity

A comprehensive study synthesized various 1,3,4-oxadiazole derivatives and evaluated their cytotoxicity against glioblastoma cell lines. The results demonstrated that specific derivatives significantly inhibited cell proliferation and induced apoptosis through DNA damage pathways.

Case Study 2: Neuroprotective Mechanism

Research focused on the effect of oxadiazole compounds on tau protein aggregation in neuronal models. The findings suggested that these compounds could stabilize microtubules by preventing tau aggregation, offering insights into potential therapeutic strategies for Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, while the aniline group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Melting Points and Solubility :

Substituents on the 1,3,4-oxadiazole ring significantly influence physical properties. For example:

- 2-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline : Melting point = 150–152°C .

- 2-(5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-yl)aniline : Melting point = 209–211°C .

- 2-(5-(4-Methoxy-2-methylphenyl)-1,3,4-oxadiazol-2-yl)aniline : Melting point = 181–183°C .

The target compound’s methylfuran substituent (smaller than naphthyl but bulkier than chlorophenyl) likely results in a melting point intermediate between these values. The furan’s electron-rich nature may enhance solubility in polar solvents compared to halogenated analogs.

Crystallography :

The parent compound, 2-(1,3,4-oxadiazol-2-yl)aniline, exhibits planar molecular geometry with slight deviations (r.m.s. = 0.051–0.062 Å) due to oxadiazole ring planarity . Introducing a methylfuran group may disrupt planarity, altering crystal packing and solubility.

Spectroscopic Characterization

NMR and IR Data :

- 13C NMR : Oxadiazole carbons in analogs resonate at δ 160–165 ppm (e.g., 164.5 ppm in 2-(5-(4-methoxy-2-methylphenyl)-1,3,4-oxadiazol-2-yl)aniline) . The methylfuran carbons would likely appear at δ 100–110 ppm (furan C–O) and δ 20–25 ppm (methyl group).

- IR : Oxadiazole analogs show characteristic C=N stretches at 1600–1650 cm⁻¹ and N–H bends at 3300–3400 cm⁻¹ .

HRMS : Molecular weights of analogs (e.g., 272.05852 for 2-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline) align with calculated values . The target compound (C₁₂H₁₁N₃O₂) has a theoretical molecular weight of 237.24 g/mol.

Biological Activity

2-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article examines its synthesis, structural characteristics, and biological activities, including cytotoxicity and molecular interactions.

Synthesis and Structural Characteristics

The synthesis of 2-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline involves the reaction of 2-methyl furan-3-carboxylic acid hydrazide with phenyl isothiocyanate in the presence of manganese(II) acetate. The resulting compound exhibits a complex crystal structure characterized by specific dihedral angles between the oxadiazole ring and the furan and phenyl rings, indicating potential for intramolecular interactions such as hydrogen bonding and π–π stacking .

Table 1: Structural Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁N₃O₂ |

| Melting Point | 205°C |

| Dihedral Angle (Oxadiazole-Furan) | 10.12° |

| Dihedral Angle (Oxadiazole-Phenyl) | 1.76° |

| C—H⋯O Contact | Present |

Cytotoxicity

Recent studies have shown that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline demonstrated IC₅₀ values ranging from 3.27 μM to 9.71 μM against HCT116 colon cancer cells and MIA PaCa2 pancreatic cancer cells . The mechanism of action is believed to involve the inhibition of glycogen synthase kinase-3β (GSK3β), leading to apoptosis through the suppression of NF-κB activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the furan and oxadiazole moieties significantly influence biological activity. For example, substituents on the phenyl ring can enhance cytotoxicity by facilitating better binding with molecular targets involved in cell proliferation pathways .

Case Studies

- Cytotoxicity Against Cancer Cells :

- Molecular Docking Studies :

Q & A

Q. What are the key synthetic challenges in preparing 2-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline, and how can they be methodologically addressed?

Answer:

- Light sensitivity : The oxadiazole-thiol intermediate (common in similar compounds) is highly light-sensitive, requiring reactions to be conducted in foil-covered vessels to prevent decomposition .

- Thiol activation : Use methanol as a solvent for intermediates to stabilize reactive groups, as demonstrated in analogous oxadiazole-aniline syntheses .

- Purification : Reverse-phase HPLC or column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the final compound from byproducts.

Q. How can the structural integrity of the synthesized compound be validated?

Answer:

- Single-crystal X-ray diffraction : Resolve the 3D network via hydrogen bonding (e.g., N–H⋯N interactions), as seen in structurally related 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine (mean σ(C–C) = 0.003 Å; R factor = 0.045) .

- Spectroscopic validation : Combine -NMR (aromatic proton shifts at δ 6.8–7.4 ppm), -NMR (oxadiazole carbons at ~165–170 ppm), and FT-IR (N–H stretching at ~3400 cm) .

Advanced Research Questions

Q. How can the biological activity of this compound be systematically evaluated in vitro?

Answer:

- Antioxidant assays : Use DPPH radical scavenging and FRAP assays, with controls for phenolic compounds (e.g., gallic acid equivalence), as described in antioxidant activity protocols .

- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC calculation) and ROS measurement via fluorometric probes .

Q. What experimental designs are optimal for studying environmental fate and biotic interactions?

Answer:

- Long-term ecosystem modeling : Follow the INCHEMBIOL framework (2005–2011), which evaluates abiotic/biotic transformations across environmental compartments (soil, water, biota) using LC-MS/MS and isotopic tracing .

- Tiered toxicity testing : Start with Daphnia magna acute toxicity (OECD 202), then progress to zebrafish embryo assays (FET test) for developmental impacts .

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns?

Answer:

- Comparative crystallography : Analyze isostructural analogs (e.g., 5-phenyl-1,3,4-oxadiazol-2-amine) to identify conserved N–H⋯N interactions (R factor ≤ 0.056; wR ≤ 0.137) .

- Variable-temperature XRD : Perform experiments at 100–300 K to assess thermal motion effects on hydrogen-bond distances (mean σ(C–C) deviation < 0.004 Å) .

Q. What computational methods align with experimental data to predict reactivity?

Answer:

- DFT calculations : Optimize geometry at B3LYP/6-311++G(d,p) level and compare with XRD bond lengths (error margin < 0.02 Å) .

- Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites, validated via Hammett substituent constants .

Data Contradiction and Reproducibility

Q. How to address discrepancies in antioxidant activity across studies?

Answer:

- Standardized protocols : Normalize data to total phenolic content (Folin-Ciocalteu assay) and account for solvent polarity effects (e.g., DMSO vs. ethanol) .

- Inter-laboratory validation : Use randomized block designs with split-split plots (as in viticulture studies) to isolate variables like light exposure and pH .

Q. Why do synthetic yields vary significantly between batches?

Answer:

- Reagent purity : Ensure 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol is ≥98% pure (HPLC-UV) to avoid competing side reactions .

- Kinetic monitoring : Use in-situ IR spectroscopy to track thiol consumption (disappearance of S–H stretch at ~2550 cm) and optimize reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.